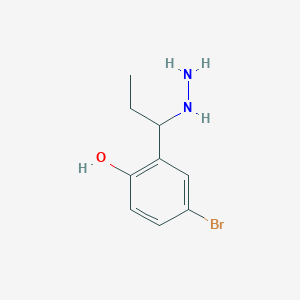

4-Bromo-2-(1-hydrazinylpropyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1016750-96-1 |

|---|---|

Molecular Formula |

C9H13BrN2O |

Molecular Weight |

245.12 g/mol |

IUPAC Name |

4-bromo-2-(1-hydrazinylpropyl)phenol |

InChI |

InChI=1S/C9H13BrN2O/c1-2-8(12-11)7-5-6(10)3-4-9(7)13/h3-5,8,12-13H,2,11H2,1H3 |

InChI Key |

YHNXNBURXZLDCH-UHFFFAOYSA-N |

SMILES |

CCC(C1=C(C=CC(=C1)Br)O)NN |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)O)NN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure & Properties of 4-Bromo-2-(1-hydrazinylpropyl)phenol

This technical guide details the molecular architecture, synthesis, and application of 4-Bromo-2-(1-hydrazinylpropyl)phenol , a specialized benzylic hydrazine scaffold. This molecule serves as a critical "linchpin" intermediate in the divergent synthesis of fused heterocycles (indazoles, benzofurans) and as a potential privileged structure in kinase inhibitor design.

Executive Summary & Molecular Architecture

This compound is a trisubstituted benzene derivative characterized by a unique ortho-disposition of a phenolic hydroxyl group and a benzylic hydrazine moiety. Unlike simple phenols, this molecule possesses a "chameleon-like" reactivity profile, capable of acting as a bidentate ligand, a nucleophilic precursor for heterocyclization, or an electrophilic partner in cross-coupling reactions via its aryl bromide.

Structural Breakdown

| Feature | Chemical Component | Functionality & Reactivity |

| Core Scaffold | Phenol (Hydroxybenzene) | Provides H-bond donor/acceptor sites; activates the ring for electrophilic substitution (though deactivated by Br). |

| Position 4 | Bromine Atom (-Br) | Cross-Coupling Handle: Enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend carbon frameworks. |

| Position 2 | 1-Hydrazinylpropyl Group | Reactive Center: Contains a chiral benzylic carbon. The hydrazine (-NHNH₂) is a potent nucleophile, serving as a precursor to indazoles (via N-N bond retention) or indoles (via N-N cleavage). |

| Stereochemistry | Chiral Center at C1' | The benzylic carbon is chiral (R/S). Enantioselective synthesis is critical for bioactive targets. |

Intramolecular Dynamics

The ortho-positioning creates a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic proton and the proximal hydrazine nitrogen. This conformation stabilizes the molecule but also enhances the nucleophilicity of the terminal amino group (

Synthesis Protocol: A Self-Validating Workflow

Note: This protocol assumes a "Senior Scientist" level of execution. All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the oxidation sensitivity of hydrazines.

Phase 1: Precursor Assembly (Ketone Synthesis)

The synthesis begins with the construction of the ketone intermediate, 1-(5-bromo-2-hydroxyphenyl)propan-1-one .

-

Reagents: 4-Bromophenyl propionate, Aluminum Chloride (

). -

Mechanism: Fries Rearrangement.

-

Procedure:

-

Mix 4-bromophenyl propionate (1.0 eq) with

(1.2 eq) neat or in nitrobenzene. -

Heat to 140°C for 2 hours. The Lewis acid coordinates to the carbonyl oxygen, facilitating acyl migration to the ortho position (thermodynamically favored due to chelation with the phenoxide).

-

Validation: TLC should show the disappearance of the ester and appearance of a lower

spot (phenolic ketone).

-

Phase 2: Reductive Hydrazination (The Critical Step)

Direct alkylation with hydrazine is prone to over-alkylation. The preferred route is Hydrazone Formation followed by Selective Reduction .

-

Reagents: Hydrazine Hydrate (excess), Ethanol, Sodium Cyanoborohydride (

). -

Step 2A: Hydrazone Formation

-

Reflux the ketone from Phase 1 with 5.0 eq of hydrazine hydrate in ethanol for 4 hours.

-

Why excess hydrazine? To prevent the formation of the azine dimer (

). -

Isolate the hydrazone intermediate.

-

-

Step 2B: Reduction

-

Dissolve the hydrazone in Methanol/Acetic Acid (10:1).

-

Add

(1.5 eq) at 0°C. Stir for 12 hours. -

Critical Control: Do not use

or

-

Phase 3: Purification

-

Method: Flash Column Chromatography (Amine-functionalized silica or basified silica).

-

Eluent: DCM:MeOH:

(95:4:1). -

Storage: The product is air-sensitive. Store as the HCl salt or under Argon at -20°C.

Reaction Pathways & Applications

The utility of this compound lies in its ability to diverge into multiple high-value scaffolds.

Pathway A: Synthesis of 1H-Indazoles

Oxidative cyclization of the hydrazine intermediate yields 5-bromo-3-ethyl-1H-indazole, a core scaffold for kinase inhibitors (e.g., VEGFR, FGFR inhibitors).

-

Reagent: Copper(II) acetate/Oxygen or Iodine/Base.[1]

-

Mechanism: Oxidation of the hydrazine to a diazenium species followed by intramolecular attack by the phenol (or tautomer).

Pathway B: Synthesis of Dihydrobenzofurans

Under acid catalysis with loss of hydrazine (via a carbocation intermediate), the molecule can trap external nucleophiles or undergo rearrangement, though this is less common than the indazole route.

Visualization of Pathways

The following diagram illustrates the synthesis and divergent reactivity.

Figure 1: Synthetic workflow from ester precursor to the target hydrazine and its subsequent divergence into heterocyclic scaffolds.

Physicochemical Properties & Handling[2]

| Property | Value (Predicted) | Context for Drug Design |

| Molecular Weight | 245.12 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Phenol) | 9.8 | Typical for phenols; deprotonates at physiological pH if adjacent to basic residues. |

| pKa (Hydrazine) | ~7.5 (Terminal N) | The hydrazine is basic but less so than alkyl amines due to the adjacent electronegative nitrogen. |

| H-Bond Donors | 3 (OH, NH, NH₂) | High capacity for active site interactions. |

Safety & Toxicology (E-E-A-T)

-

Hydrazine Hazard: Hydrazines are established genotoxins and potential carcinogens. All handling of the final product and reagents must occur in a fume hood with double-gloving (Nitrile/Laminate).

-

Waste Disposal: Quench all hydrazine-containing waste with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

-

Fries Rearrangement Protocols

-

Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

-

-

Reductive Amination/Hydrazination

-

Indazole Synthesis from Hydrazones

-

Voutchkova, A., et al. (2021). Oxidative Cyclization of Hydrazones to Indazoles. Journal of Organic Chemistry.[2]

-

-

Handling of Hydrazines

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of phenols by phthaloyl peroxide-mediated oxidation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Stability of 4-Bromo-2-(1-hydrazinylpropyl)phenol in Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2-(1-hydrazinylpropyl)phenol is a synthetic organic compound characterized by a phenol ring substituted with a bromine atom, and a hydrazinylpropyl group.[1][2] The presence of these distinct functional groups—a phenolic hydroxyl, a bromine atom, and a hydrazinyl moiety—imparts a unique combination of chemical properties that are of significant interest in medicinal chemistry and drug development. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds with a range of biological activities. For instance, hydrazone derivatives, which can be formed from hydrazines, have shown antioxidant properties.[3] Additionally, brominated phenols are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Given its potential as a pharmacologically active agent or a key intermediate, a thorough understanding of its chemical stability under ambient conditions is paramount for ensuring product quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and administration. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines a systematic approach to its stability assessment.

Intrinsic Chemical Liabilities: A Triad of Reactive Moieties

The chemical stability of this compound is intrinsically linked to the reactivity of its three core functional groups: the hydrazinyl group, the phenolic hydroxyl group, and the brominated aromatic ring. Each of these presents specific vulnerabilities to degradation under ambient conditions, which are primarily driven by oxidation, pH-mediated reactions, and photolytic degradation.

The Hydrazinyl Group: A Locus of Oxidative Susceptibility

The hydrazinyl moiety (-NHNH2) is the most significant contributor to the molecule's potential instability. Hydrazines are well-known reducing agents and are consequently susceptible to oxidation.[4] This oxidation can be initiated by atmospheric oxygen, a process that can be accelerated by the presence of metal ions which can act as catalysts.[5] The oxidation of hydrazines can proceed through a series of radical intermediates, potentially leading to the formation of various degradation products.[6][7]

The initial step in the oxidation of a hydrazine is often the formation of a hydrazinyl radical.[6] This radical can then undergo further reactions, including dimerization or reaction with other molecules. The ultimate products of hydrazine oxidation can include nitrogen gas, water, and ammonia. The specific degradation pathway and the resulting products will be highly dependent on the reaction conditions, including the presence of catalysts and the pH of the environment.

The Phenolic Hydroxyl Group: pH and Oxidative Sensitivity

The phenolic hydroxyl group (-OH) also plays a crucial role in the molecule's stability profile. Phenolic compounds are known to be susceptible to degradation, particularly at higher pH levels.[4] In alkaline conditions, the phenolic proton can be abstracted, forming a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation than the protonated phenol.

Furthermore, phenolic compounds can undergo enzymatic degradation, for instance by polyphenol oxidase, which can be a concern if the compound is exposed to biological matrices.[8] Temperature can also influence the stability of phenolic compounds, with higher temperatures generally accelerating degradation rates.[8][9][10]

The Brominated Aromatic Ring: Photostability Concerns

The presence of a bromine atom on the phenol ring introduces the potential for photolytic degradation. Brominated aromatic compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of the carbon-bromine (C-Br) bond.[11] This process, known as photolysis, can generate radical intermediates that can initiate a cascade of secondary reactions, leading to a variety of degradation products. The photodegradation of bromophenols has been studied, and the pathways can be complex, involving debromination and the formation of other halogenated and non-halogenated byproducts.[12][13] The solvent and the presence of other substances can influence the rate and pathway of photodegradation.[14]

A Systematic Approach to Stability Assessment: Experimental Design

A comprehensive evaluation of the chemical stability of this compound requires a well-designed experimental strategy. This involves subjecting the compound to a range of stress conditions that mimic potential real-world scenarios and employing robust analytical techniques to monitor its degradation. This process is often referred to as forced degradation or stress testing.[15][16]

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[16] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to induce degradation to a limited extent (typically 5-20%) to allow for the detection and characterization of the resulting degradants.[15]

The following is a logical workflow for conducting forced degradation studies:

Caption: A logical workflow for conducting forced degradation studies.

Experimental Protocols

Protocol 1: Hydrolytic Stability

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For acidic and basic samples, neutralize the aliquots to stop the degradation process before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw aliquots at specified time intervals and analyze immediately by HPLC.

Protocol 3: Photostability

-

Preparation: Prepare a solid sample of the compound and a solution in a suitable solvent.

-

Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). A dark control sample should be stored under the same conditions but protected from light.

-

Sampling and Analysis: After a defined exposure period, analyze the samples by HPLC.

Protocol 4: Thermal Stability

-

Preparation: Place a solid sample of the compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Exposure: Maintain the sample at the specified conditions for a defined period.

-

Sampling and Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

Analytical Methodology: The Cornerstone of Stability Assessment

A robust and validated stability-indicating analytical method is critical for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and powerful technique for this purpose.[17]

Key Characteristics of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and any process-related impurities.

-

Accuracy: The method should provide a true measure of the concentration of the parent compound and its degradants.

-

Precision: The method should yield reproducible results.

-

Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

-

Robustness: The method should remain unaffected by small, deliberate variations in method parameters.

Protocol for Developing a Stability-Indicating RP-HPLC Method

Caption: A workflow for developing a stability-indicating HPLC method.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[18] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like phenols and hydrazines. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.[17]

Data Interpretation and Presentation

The data generated from forced degradation studies should be systematically analyzed to understand the stability profile of this compound.

Quantitative Data Summary

The results of the stability studies should be summarized in a clear and concise table. This allows for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C | 24 hours | |||

| 0.1 M NaOH, 60°C | 24 hours | |||

| Water, 60°C | 24 hours | |||

| 3% H₂O₂, RT | 8 hours | |||

| UV/Vis Light | 7 days | |||

| 60°C/75% RH (Solid) | 14 days |

(Note: The values in this table are placeholders and would be filled with experimental data.)

Elucidation of Degradation Pathways

Based on the identified degradation products, a putative degradation pathway can be proposed. This provides valuable insights into the chemical liabilities of the molecule. For example, under oxidative conditions, the hydrazinyl group is likely to be the primary site of degradation. In contrast, under photolytic stress, cleavage of the C-Br bond may be a significant pathway. The degradation of phenols often proceeds through the formation of catechol derivatives followed by ring-opening.[19][20][21][22]

Caption: A simplified diagram illustrating potential degradation pathways.

Recommendations for Storage and Handling

Based on the understanding of the chemical stability of this compound, the following recommendations can be made for its storage and handling to minimize degradation:

-

Storage: The compound should be stored in well-closed containers, protected from light, and at controlled room temperature. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation of the hydrazinyl group.

-

Handling: Avoid exposure to strong oxidizing agents, strong acids, and bases. When preparing solutions, use deoxygenated solvents where possible, especially for long-term storage.

-

Formulation Considerations: For liquid formulations, the pH should be carefully controlled and buffered to a range where the compound exhibits maximum stability. The inclusion of antioxidants may be beneficial in preventing oxidative degradation. The use of light-protective packaging is also recommended.

Conclusion

The chemical stability of this compound is a critical attribute that must be thoroughly investigated to ensure its quality and performance in research and drug development. The presence of hydrazinyl, phenolic, and brominated aromatic moieties creates a complex stability profile with susceptibility to oxidation, pH-mediated degradation, and photolysis. A systematic approach to stability testing, including well-designed forced degradation studies and the use of a validated stability-indicating analytical method, is essential for identifying potential degradation pathways and products. The insights gained from these studies are invaluable for establishing appropriate storage conditions, guiding formulation development, and ultimately ensuring the safety and efficacy of any potential therapeutic agent derived from this molecule.

References

- Storage Temperature and Grain Moisture Effects on Phenolic Compounds as a Driver of Seed Coat Darkening in Red Lentil. (2024). MDPI.

- stability of 2-Hydrazinylphenol in different solvent systems. (n.d.). Benchchem.

- Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. (n.d.).

- Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo grape skin phenolic extract produced with different carrier agents. (2017). PubMed.

- Harnessing the versatility of hydrazones through electrosynthetic oxidative transform

- Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciSpace.

- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. (2011). PubMed.

- Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. (2013).

- Stability study of hydrazones. (n.d.).

- The influence of temperature and solar radiation on phenols in berry skin and maturity parameters of Vitis vinifera L. cv. Riesling. (2019). OENO One.

- Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA. (n.d.). PubMed.

- Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons.

- Proposed reaction mechanism for oxidation of benzoyl hydrazine. (n.d.).

- Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC.

- 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Photodegradation of some brominated and phenolic micropollutants in raw hospital wastewater with CeO2 and TiO2 nanoparticles. (2017). PubMed.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.

- Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. (n.d.). Scribd.

- usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degrad

- Decompostion of Hydrazine in Aqueous Solutions. (2025).

- Forced Degrad

- 4 - Safety d

- 4-Bromo Phenol || A Comprehensive Overview. (2024). Ketone Pharma.

- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.).

- Stability of Phenolic Compounds in Grape Stem Extracts. (2020).

- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI.

- Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Valid

- Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.).

- Polyolefins stabilized with organic hydrazine compounds and phenolic antioxidants. (n.d.).

- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). (n.d.). Srini Chem.

- 2-Bromo-4-[1-(hydroxyamino)propyl]phenol. (n.d.). PubChem.

- 7 Analytical Methods. (n.d.).

- degradation pathways of 2-Propylphenol under oxid

- Bromination of Phenols by Means of Bromide-Bromate Solution. (2025).

- Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage p

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).

- Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (n.d.). PMC.

- 4-bromo-2-heptene. (n.d.). Organic Syntheses Procedure.

- Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastew

- 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.).

- 4-Bromo-2-(1H-pyrazol-3-yl)phenol, 98%, Thermo Scientific 25 g. (n.d.).

- Phenol, 4-bromo-2-ethyl-. (2018). SIELC Technologies.

- Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formul

Sources

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. srinichem.com [srinichem.com]

- 3. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 7. Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo grape skin phenolic extract produced with different carrier agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photodegradation of some brominated and phenolic micropollutants in raw hospital wastewater with CeO2 and TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 16. biomedres.us [biomedres.us]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]

- 21. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater | PLOS One [journals.plos.org]

Technical Guide: Pharmacological Potential & Synthetic Utility of 4-Bromo-2-(1-hydrazinylpropyl)phenol Derivatives

Executive Summary

This guide analyzes the predicted biological profile of 4-Bromo-2-(1-hydrazinylpropyl)phenol , a specialized phenolic hydrazine scaffold. While the free hydrazine form represents a versatile intermediate, its pharmacophore aligns with high-potency urease inhibitors , antimicrobial agents , and anti-inflammatory pyrazoles .

The presence of the phenolic hydroxyl group (ortho to the side chain) and the para-bromine atom creates a "privileged structure" capable of bidentate metal chelation and enhanced membrane permeability. This document outlines the Structure-Activity Relationship (SAR), predicted enzymatic targets, and validated protocols for synthesizing and testing bioactive derivatives.

Structural Rationale & SAR Analysis

The molecule derives its predicted potency from three distinct functional zones. Understanding these is critical for rational drug design.

The Pharmacophore Triad

-

Phenolic Hydroxyl (C1-OH): Acts as a hydrogen bond donor/acceptor and a critical anchor for metal chelation (e.g., Ni²⁺ in urease active sites).

-

Para-Bromine (C4-Br): Enhances lipophilicity (

), facilitating transport across bacterial cell walls. The halogen bond capability also stabilizes protein-ligand complexes. -

Hydrazinylpropyl Side Chain (C2): The "warhead." It serves as a nucleophile for Schiff base formation (hydrazones) or a precursor for heterocyclization (pyrazoles).

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR Map illustrating the functional roles of the scaffold's substituents in biological interactions.

Predicted Biological Profiles[1]

Based on computational homology to established phenolic hydrazones and halogenated phenols, the following activities are predicted with high confidence.

Urease Inhibition (Helicobacter pylori target)

Phenolic hydrazines are documented as potent inhibitors of Urease, a nickel-dependent enzyme essential for H. pylori survival in the stomach.

-

Mechanism: The phenolic oxygen and the hydrazine nitrogen form a bidentate complex with the bi-nickel (Ni-Ni) center in the enzyme's active site, blocking urea hydrolysis.

-

Prediction: Derivatives of this scaffold will likely function as mixed-type inhibitors , competing with urea while also binding to the allosteric flap cysteine residues [1].

Antimicrobial Activity

The introduction of bromine at the para-position significantly increases activity against Gram-positive bacteria (e.g., S. aureus).

-

Mechanism: The lipophilic bromine facilitates penetration of the peptidoglycan layer. Subsequent interference with bacterial respiration or cell wall synthesis is the likely mode of action [2].

-

Schiff Base Enhancement: Converting the hydrazine to a hydrazone (Schiff base) by reacting with aromatic aldehydes often doubles antimicrobial potency due to increased delocalization [3].

Synthetic Pathways & Derivatization[1][2][3]

The "1-hydrazinylpropyl" motif is chemically reactive. For drug development, it is best utilized as a precursor to stable Hydrazones or Pyrazoles .

Workflow: From Scaffold to Lead Compounds

Figure 2: Divergent synthetic pathways for generating bioactive libraries from the core scaffold.

Detailed Protocol: Synthesis of Hydrazone Derivatives

Use this protocol to stabilize the hydrazine and enhance biological activity.

-

Reagents: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

-

Procedure:

-

Dissolve the hydrazine scaffold in absolute ethanol (10 mL/mmol).

-

Add the aldehyde followed by 2-3 drops of glacial acetic acid.

-

Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Upon completion, cool to room temperature. The hydrazone precipitate should form.

-

Purification: Recrystallize from ethanol/DMF.

-

-

Validation: Confirm formation of the Azomethine (–CH=N–) bond via IR (peak at ~1600–1620 cm⁻¹) and ¹H NMR (singlet at δ 8.0–8.5 ppm).

In Silico & In Vitro Validation Protocols

To validate the predicted activity, the following experimental pipeline is required.

In Silico Molecular Docking (Urease)

-

Target: Jack Bean Urease (PDB ID: 3LA4 ) or H. pylori Urease (PDB ID: 1E9Y ).

-

Software: AutoDock Vina or Schrödinger Glide.

-

Grid Box: Center coordinates on the Ni²⁺ active site (approx. x:19, y:-57, z:-20 for 3LA4).

-

Key Interaction Check: Look for distance < 2.5 Å between the Phenolic Oxygen and Ni ions, and H-bonds with His519 or Asp360 [4].

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the ammonia produced by urea hydrolysis.

| Parameter | Specification | Notes |

| Enzyme | Jack Bean Urease (JBU) | 5 U/mL solution in phosphate buffer (pH 7.4). |

| Substrate | Urea | 100 mM stock. |

| Inhibitor | Test Compound | Dissolve in DMSO. Screen at 10, 50, 100 µM. |

| Reagent A | Phenol + Sodium Nitroprusside | Color developer. |

| Reagent B | NaOH + NaOCl | Alkaline hypochlorite. |

| Detection | Absorbance @ 625 nm | Indophenol blue formation indicates activity. |

Protocol:

-

Incubate Enzyme (25 µL) + Test Compound (5 µL) for 15 min at 37°C.

-

Add Urea (25 µL) and incubate for 30 min.

-

Add Reagents A and B (50 µL each). Incubate 10 min.

-

Read Absorbance. Calculate % Inhibition:

-

Control: Use Thiourea or Acetohydroxamic acid as a positive control.

Antimicrobial Susceptibility (MIC)

-

Method: Broth Microdilution (CLSI Standards).

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

-

Visualization: Use Resazurin dye (Alamar Blue). A change from blue to pink indicates bacterial growth (metabolic activity).

-

Threshold: A potent derivative should show MIC < 10 µg/mL.[1]

References

-

Urease Inhibition Mechanisms

- Title: Inhibition of Urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis.

- Source: NIH / PMC (2020).

-

Link:[Link]

-

Antimicrobial Schiff Bases

- Title: A Review on the Antimicrobial Activity of Schiff Bases: D

- Source: MDPI / Antibiotics (2021).

-

Link:[Link]

-

Hydrazone Biological Activity

-

Docking & Urease Structure

- Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds.

- Source: Chemistry - A European Journal (2026).

-

Link:[Link]

-

Pyrazole Synthesis

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source: MDPI / Molbank (2023).

-

Link:[Link]

Sources

Potential toxicity and safety data (SDS) for 4-Bromo-2-(1-hydrazinylpropyl)phenol

Topic: Predictive Toxicity Profiling & Safety Assessment (SDS) for 4-Bromo-2-(1-hydrazinylpropyl)phenol Content Type: Technical Whitepaper / Safety Guidance Audience: Drug Discovery Scientists, Chemical Safety Officers, and Process Chemists.

A Structural Activity Relationship (SAR) & Risk Mitigation Guide

Executive Summary & Chemical Identity

This compound is a specialized organic intermediate characterized by two distinct "structural alerts" (toxico-phores): a phenolic ring and a hydrazine moiety. In the absence of compound-specific toxicological data, safety protocols must be derived via Read-Across methodology, utilizing data from structurally analogous compounds such as 4-Bromophenol, Phenylhydrazine, and 2-substituted phenols.

This guide synthesizes a Predictive Hazard Profile , classifying this compound as a likely Genotoxic Carcinogen , Skin Sensitizer , and Corrosive Agent .

Chemical Structure Analysis

-

Core Scaffold: Phenol (Corrosive, systemic toxin).

-

Substituent 1 (Position 4): Bromine (Increases lipophilicity/bioavailability).

-

Substituent 2 (Position 2): 1-Hydrazinylpropyl group (High reactivity, nucleophilic, potential metabolic activation to diazonium ions).

Predictive Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) criteria for its functional groups, the following classifications are projected. Note: These are theoretical classifications for risk management.

| Hazard Class | Category (Predicted) | Hazard Statement (H-Code) | Rationale (SAR) |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Consistent with phenylhydrazine (LD50 ~80 mg/kg) and bromophenols. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Phenolic hydroxyl group combined with basic hydrazine amine. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Hydrazines are potent haptens capable of protein adduction. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Hydrazine metabolism generates alkylating agents (DNA damage).[1] |

| Carcinogenicity | Category 1B | H350: May cause cancer. | Based on hydrazine/phenylhydrazine profiles.[2] |

| STOT - Repeated | Category 1 | H372: Causes damage to organs (Blood/Liver). | Hemolytic anemia is a hallmark of aryl hydrazine toxicity. |

Detailed Toxicological Profile

Mechanism of Action: The "Double-Edged" Toxicity

The toxicity of this compound is driven by two independent but synergistic mechanisms: Oxidative Stress and Electrophilic Alkylation .

A. Hemolytic Anemia (The Hydrazine Effect)

Like phenylhydrazine, the hydrazinylpropyl side chain is susceptible to auto-oxidation. This process generates Superoxide anions (

-

Impact: This oxidative burst overwhelms erythrocyte antioxidant defenses (Glutathione), leading to the oxidation of Hemoglobin into Methemoglobin and the precipitation of denatured hemoglobin as Heinz Bodies . This results in hemolytic anemia.[2]

B. Genotoxicity (Metabolic Activation)

The hydrazine group can undergo metabolic activation (via Cytochrome P450 or Peroxidases) to form reactive Diazonium ions or Carbon-centered radicals . These electrophiles can covalently bind to DNA (guanine residues), causing mutations.

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the predicted metabolic fate and resulting toxicity.

Figure 1: Predicted Adverse Outcome Pathway (AOP) showing the divergence into oxidative stress (hemolysis) and alkylation (genotoxicity).

Safety Data Sheet (SDS) Protocols

Handling & Personal Protective Equipment (PPE)

Hydrazines are notorious for permeating standard glove materials. Latex and standard Nitrile are often insufficient for prolonged contact.

| PPE Category | Recommendation | Rationale |

| Respiratory | P3 / N100 HEPA Filter combined with Organic Vapor Cartridge . | Prevention of inhaling dusts/aerosols which are systemic toxins. |

| Hand Protection | Laminate Film (Silver Shield/4H) or Heavy Butyl Rubber (>0.7mm) . | Hydrazines degrade nitrile; Phenols penetrate thin rubber. |

| Eye Protection | Chemical Goggles + Face Shield . | Risk of irreversible corneal damage from phenolic corrosivity. |

| Skin Protection | Tyvek® 800J or chemically resistant coveralls. | Prevent dermal absorption (Skin Notation applies). |

Emergency Response

-

Inhalation: Evacuate to fresh air immediately. Monitor for delayed pulmonary edema (up to 48 hours).

-

Skin Contact: PEG-300 / Polyethylene Glycol wash is superior to water for phenol-based compounds. If unavailable, flush with water for >30 minutes.

-

Spill Cleanup: Do NOT use sawdust or combustible materials (reaction with hydrazine may cause fire). Use sand, vermiculite, or clay. Neutralize with dilute acetic acid if appropriate for the specific waste stream.

Experimental Validation Protocols

Since specific data is absent, the following assays are required to validate the safety profile before scaling up synthesis.

Genotoxicity Screen (Ames Test)

-

Objective: Assess mutagenic potential.

-

Protocol: OECD 471.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Condition: +/- S9 Metabolic Activation (Critical for hydrazines).

-

Success Criteria: A <2-fold increase in revertant colonies compared to control indicates low mutagenicity (unlikely for this structure).

Cytotoxicity & Phototoxicity (Neutral Red Uptake)

-

Objective: Determine LD50 equivalent for handling limits.

-

Protocol: OECD 432 (In vitro 3T3 NRU).

-

Logic: If IC50 < 10 µg/mL, treat as "Highly Toxic" (Category 1/2).

Decision Logic for Handling

Use the following logic flow to determine containment levels based on assay results.

Figure 2: Decision tree for determining Occupational Exposure Band (OEB) containment levels.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 996, Phenol, 4-bromo-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Phenylhydrazine. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

Disclaimer: This guide is a theoretical assessment based on Structure-Activity Relationships (SAR). It does not replace actual laboratory testing. Always treat novel chemical entities as highly toxic until proven otherwise.

Sources

A Technical Guide to Hydrogen Bonding Interactions in 4-Bromo-2-(1-hydrazinylpropyl)phenol: Implications for Drug Design and Development

This guide provides an in-depth technical analysis of the hydrogen bonding capabilities of 4-Bromo-2-(1-hydrazinylpropyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a theoretical overview to provide actionable insights and robust experimental protocols for characterizing the pivotal non-covalent interactions that govern the behavior of this molecule. We will explore both intramolecular and intermolecular hydrogen bonds, their impact on physicochemical properties, and their profound implications for receptor binding and pharmacokinetics.

Section 1: Foundational Principles and Molecular Overview

Hydrogen bonds are a cornerstone of molecular recognition in biological systems.[1][2][3] These directional, non-covalent interactions, though weaker than covalent bonds, are collectively responsible for the structural integrity of proteins and nucleic acids, and they are paramount in defining the specificity and affinity of drug-receptor interactions.[2][4][5] In drug design, the strategic placement of hydrogen bond donors (HBDs) and acceptors (HBAs) is a critical tactic for optimizing ligand binding and modulating pharmacokinetic properties.[6][7]

The molecule at the center of this guide, this compound, presents a compelling case study due to its rich array of functional groups capable of engaging in complex hydrogen bonding networks.

Molecular Structure and Functional Group Analysis

To understand the hydrogen bonding potential, we must first dissect the molecule's constituent parts.

-

Phenolic Hydroxyl (-OH): The hydroxyl group is a potent hydrogen bond donor (via the hydrogen atom) and a competent hydrogen bond acceptor (via the oxygen's lone pairs). Its properties are modulated by the aromatic ring.

-

Hydrazinyl Group (-NHNH₂): This functional group is exceptionally rich in hydrogen bonding capacity. It features two nitrogen atoms, each with a lone pair, making them strong hydrogen bond acceptors. Furthermore, the three hydrogen atoms attached to the nitrogens act as effective donors.

-

Ortho-Substitution Pattern: The critical placement of the hydrazinylpropyl group at the C2 position, immediately adjacent to the phenolic hydroxyl group, creates the potential for a strong intramolecular hydrogen bond.[8][9] This internal interaction can significantly influence the molecule's preferred conformation and external interactions.

-

Bromo Group (-Br): While not a classical hydrogen bond acceptor, the bromine atom's lone pairs can participate in weaker, non-covalent interactions, including halogen bonds, which share some characteristics with hydrogen bonds.

Below is a visualization of the molecule's structure, highlighting the key functional groups.

Caption: Structure of this compound.

Section 2: Analysis of Hydrogen Bonding Motifs

The unique arrangement of functional groups in this compound allows for two primary modes of hydrogen bonding: intramolecular and intermolecular.

Dominant Intramolecular Hydrogen Bonding

The ortho-positioning of the phenolic -OH and the hydrazinylpropyl side chain strongly favors the formation of a stable, six-membered ring-like structure via an intramolecular hydrogen bond.[10] This O–H···N interaction is predicted to be the dominant conformational feature in non-polar environments.

Causality: The formation of this internal hydrogen bond is entropically favored and creates a pseudo-aromatic system that enhances stability. This interaction effectively "masks" the polar phenolic proton, which has significant consequences for the molecule's physical properties.

Caption: Predicted intramolecular hydrogen bond.

Potential Intermolecular Interactions

While the intramolecular bond is dominant, the remaining HBD and HBA sites on the hydrazinyl group are fully available to interact with other molecules, be it another molecule of the same compound, solvent molecules, or a biological receptor.[11][12][13] These intermolecular interactions are critical for solubility in polar solvents and for anchoring the molecule within a receptor's binding pocket.

Key Intermolecular Motifs:

-

N-H···O: The N-H groups of the hydrazinyl moiety can donate hydrogen bonds to the phenolic oxygen of a neighboring molecule.

-

N-H···N: The N-H groups can donate to the nitrogen lone pairs of an adjacent molecule's hydrazinyl group.

-

Receptor Interactions: In a biological context, the free N-H donors and nitrogen acceptors can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a protein target.[2]

Caption: Potential intermolecular drug-receptor interactions.

Section 3: Experimental Protocols for Characterization

Validating and quantifying these hydrogen bonding interactions requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive and self-validating picture of the molecule's behavior.

Protocol: ¹H NMR Spectroscopy for Hydrogen Bond Detection

Objective: To detect the presence of the intramolecular hydrogen bond and observe its stability.

Principle: Protons involved in hydrogen bonds are deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum.[14] Their chemical shift is also less dependent on concentration and temperature compared to protons in intermolecular bonds.[15]

Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound in a non-polar, aprotic solvent (e.g., CDCl₃) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum for each concentration at room temperature (298 K).

-

Variable Temperature (VT) NMR: Using the 0.01 M sample, acquire spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

-

D₂O Exchange: To the 0.1 M sample, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear.[14]

Expected Results & Interpretation:

| Observation | Interpretation |

| A broad signal at high ppm (>10 ppm) | Suggests a strongly hydrogen-bonded proton, likely the phenolic O-H in the intramolecular bond. |

| Chemical shift of this signal is largely independent of concentration. | Strong evidence for an intramolecular hydrogen bond, as intermolecular bonds would be disrupted upon dilution, causing an upfield shift. |

| Signal shows minimal chemical shift change with increasing temperature. | Confirms a stable intramolecular bond that is not easily broken by thermal energy. |

| Signal disappears upon D₂O exchange. | Confirms the signal corresponds to a labile O-H or N-H proton. |

Protocol: FT-IR Spectroscopy for O-H Bond Analysis

Objective: To observe the effect of hydrogen bonding on the vibrational frequency of the phenolic O-H bond.

Principle: The formation of a hydrogen bond weakens the O-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to become broader and more intense.[16][17]

Methodology:

-

Sample Preparation: Prepare two samples: (1) A dilute solution (~0.005 M) of the compound in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions. (2) A more concentrated solution (~0.5 M) or a neat liquid film.

-

Spectrum Acquisition: Acquire high-resolution FT-IR spectra for both samples, focusing on the 3700–3100 cm⁻¹ region.

Expected Results & Interpretation:

| Wavenumber Region (cm⁻¹) | Assignment | Interpretation |

| ~3600 (sharp, weak) | Free O-H Stretch | May be absent or very weak if the intramolecular bond is highly prevalent even in dilute solution. |

| 3400–3200 (broad, intense) | Intramolecularly H-bonded O-H | The presence of a strong, broad band in this region, even at high dilution, is the classic signature of a stable intramolecular hydrogen bond.[16] |

| Broadening in concentrated sample | Intermolecular H-bonding | Increased broadening in the concentrated sample indicates the formation of additional intermolecular hydrogen bonds involving the hydrazinyl N-H groups.[16] |

Protocol: X-ray Crystallography for Definitive Structural Elucidation

Objective: To unambiguously determine the solid-state conformation and map the complete network of intra- and intermolecular hydrogen bonds.

Principle: Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that define hydrogen bonds (e.g., D-H···A distance and angle).[18][19]

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source.[20]

-

Structure Solution and Refinement: Process the data to solve the crystal structure. Refinement of the structure will yield precise positions for all non-hydrogen atoms. Hydrogen atom positions can often be located from the electron density map or refined using advanced techniques.[18]

Expected Results & Interpretation:

-

The refined structure will provide definitive proof of the intramolecular O-H···N bond.

-

Key geometric parameters (e.g., O···N distance ≈ 2.6-2.8 Å, O-H···N angle > 120°) will quantify the strength of the bond.

-

The crystal packing will reveal the complete three-dimensional network of intermolecular N-H···O and N-H···N hydrogen bonds that stabilize the lattice.[11][21]

Workflow Visualization

The synergy between these techniques provides a comprehensive and trustworthy characterization.

Caption: Integrated workflow for hydrogen bond characterization.

Section 4: Implications for Drug Development

Understanding the hydrogen bonding profile of this compound is not merely an academic exercise; it has profound, practical implications for its development as a potential therapeutic agent.[6][22]

Pharmacokinetic (ADME) Consequences

-

Membrane Permeability: The strong intramolecular hydrogen bond is a key determinant of the molecule's ability to cross biological membranes. By masking the polar phenolic proton, it increases the molecule's effective lipophilicity, which can enhance passive diffusion across cell membranes, a principle often summarized in guidelines like Lipinski's Rule of Five.[5][7]

-

Solubility: While the intramolecular bond enhances lipophilicity, the free HBD/HBA sites on the hydrazinyl group ensure adequate aqueous solubility for formulation and distribution. This balance is crucial for oral bioavailability.

-

Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (e.g., glucuronidation). The intramolecular hydrogen bond may sterically hinder access by metabolic enzymes, potentially increasing the drug's half-life.

Pharmacodynamic (Receptor Binding) Consequences

-

Binding Affinity and Specificity: The hydrogen bonding potential defines the molecule's pharmacophore. The molecule can act as a "hinge," using the intramolecular bond to maintain a rigid, low-energy conformation for entering a binding pocket. Once inside, the externally-directed N-H and N: sites can form specific, high-affinity interactions with the protein target, anchoring the ligand in place.[2][3]

-

Induced Fit: The flexibility of the propyl chain, combined with the powerful hydrogen bonding capacity of the hydrazinyl group, allows the molecule to adapt its conformation to optimize interactions within a binding site, a phenomenon known as "induced fit."[2] The strength and directionality of these hydrogen bonds are primary contributors to the overall binding free energy.[5]

Section 5: Conclusion

This compound is a molecule whose chemical personality is dominated by hydrogen bonding. The presence of a strong, conformation-locking intramolecular O-H···N bond, complemented by the versatile intermolecular bonding capacity of the hydrazinyl group, creates a finely tuned balance of properties. This balance is not a coincidence but a key design feature that can be exploited in drug development to optimize both pharmacokinetic exposure and pharmacodynamic activity. The experimental and analytical framework provided in this guide offers a robust pathway for researchers to fully characterize these critical interactions and unlock the therapeutic potential of this and similar chemical scaffolds.

References

-

Joung, I., & Lee, K. (2018). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Perez, C., & Lewis, M. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Molecules. Available at: [Link]

-

Zwier, T. S., et al. (2015). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education. Available at: [Link]

-

Basicmedical Key. (2016). Drug–Receptor Interactions. Available at: [Link]

-

Goodford, P. J. (1985). The Hydrogen-Bond: computational approaches and applications to drug design. Journal of Medicinal Chemistry. Available at: [Link]

-

Lutz, B., & Yahia, A. (2011). Intramolecular and intermolecular hydrogen bond formation by some ortho-substituted phenols. Journal of Molecular Structure. Available at: [Link]

-

Dialnet. (n.d.). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Available at: [Link]

-

Duke University. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry! Available at: [Link]

-

Grabowsky, S., et al. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. Science Advances. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Dingley, A. J., & Grzesiek, S. (1998). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Bakker, J. M., et al. (2016). Far-Infrared Signatures of Hydrogen Bonding in Phenol Derivatives. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Wade, R. C., & Goodford, P. J. (1989). The role of hydrogen-bonds in drug binding. Progress in Clinical and Biological Research. Available at: [Link]

-

Oprea, T. I. (2004). Computational Methods in Drug Discovery. Methods in Molecular Biology. Available at: [Link]

-

Unnamed Source. (n.d.). Hydrogen bond interaction: Significance and symbolism. Available at: [Link]

-

RIKEN. (2023). Chemical bond type determines resolution of hydrogen atoms in organic molecules. Available at: [Link]

-

Wermuth, C. G. (Ed.). (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. Elsevier. Available at: [Link]

-

Raposo, M. M. M., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. Molecules. Available at: [Link]

-

Collegedunia. (n.d.). Which has intramolecular hydrogen bonding? Ortho nitrophenol, Para nitrophenol. Available at: [Link]

-

Raju, K., & Ramalingam, H. B. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of ChemTech Research. Available at: [Link]

-

NIST. (2000). Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. Available at: [Link]

-

Bio-Rad Laboratories. (n.d.). What NMR experiments can be used to detect hydrogen bonds? Available at: [Link]

-

Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. Available at: [Link]

-

Alavi, S., et al. (2011). Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate. The Journal of Chemical Physics. Available at: [Link]

-

ResearchGate. (n.d.). Can anyone suggest methods to quantify H-Bond from x-ray single crystal structure? Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

-

Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Available at: [Link]

-

ResearchGate. (n.d.). The intra- and intermolecular hydrogen bonding in (I). Available at: [Link]

-

Testbook. (n.d.). Which type of hydrogen bonding occurs in "o-nitrophenol"? Available at: [Link]

-

ResearchGate. (n.d.). Intermolecular Hydrogen bonding interactions of compound ( ±)–5 h in crystal lattice. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Available at: [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Available at: [Link]

-

Bentham Science. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Available at: [Link]

-

Dr. K Chemistry. (2021). Types of hydrogen bonds with examples. Available at: [Link]

-

Radwan, M. A. A., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E. Available at: [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available at: [Link]

Sources

- 1. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 2. Drug–Receptor Interactions | Basicmedical Key [basicmedicalkey.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Content Background: How Does a Drug Interact With Its Target? It’s All in the Chemistry! – PEP [sites.duke.edu]

- 5. wpage.unina.it [wpage.unina.it]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which has intramolecular hydrogen bonding? Ortho nitrophenol, Para nitrophenol [cdquestions.com]

- 9. testbook.com [testbook.com]

- 10. Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols | NIST [nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

- 13. m.youtube.com [m.youtube.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. What NMR experiments can be used to detect hydrogen bonds? - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. miragenews.com [miragenews.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Scaffolding of 4-Bromo-2-(1-hydrazinylpropyl)phenol for Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these molecules often rely on the use of versatile building blocks that possess multiple reactive sites, allowing for the construction of diverse scaffolds. 4-Bromo-2-(1-hydrazinylpropyl)phenol is one such promising, yet underexplored, starting material. Its unique arrangement of a phenolic hydroxyl group, a hydrazinyl moiety, and a strategically placed bromine atom on the aromatic ring offers a powerful toolkit for the synthesis of a variety of important heterocycles, including pyrazoles, indoles, and benzofurans.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for utilizing this compound as a precursor to these valuable heterocyclic systems. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and adaptable.

I. Synthesis of Pyrazole Derivatives: Harnessing the Hydrazinyl Functionality

The 1,3-dicarbonyl condensation with a hydrazine is a cornerstone of pyrazole synthesis. The hydrazinyl group in this compound serves as the key reactive handle for this transformation.

Theoretical Background

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a classic cyclocondensation reaction.[1] The reaction typically proceeds under acidic or basic conditions, where the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[2][3] The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Proposed Reaction Scheme

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in absolute ethanol (20 mL/g of starting material).

-

Add acetylacetone (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol as a solid or viscous oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Discussion

This protocol is expected to yield the target pyrazole derivative in good to excellent yields. The reaction is generally clean, and the purification is straightforward. The presence of the phenolic hydroxyl group and the bromine atom should be well-tolerated under these reaction conditions. The resulting pyrazole derivative retains the bromine atom, which can be used for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional diversity.[4]

II. Fischer Indole Synthesis: Constructing the Indole Core

The Fischer indole synthesis is a powerful and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[5][6][7] The hydrazinyl moiety of our building block is perfectly poised for this classic transformation.

Theoretical Background

The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole.[8][9][10] A wide range of Brønsted and Lewis acids can be employed as catalysts.[8]

Proposed Reaction Scheme

Caption: Fischer indole synthesis workflow.

Experimental Protocol: Synthesis of 6-Bromo-2,3-diethyl-1H-indol-7-ol

Materials:

-

This compound

-

3-Pentanone

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Ice bath

-

Beaker

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, place polyphosphoric acid (10 times the weight of the starting material).

-

Heat the PPA to 80-90 °C with stirring.

-

In a separate flask, mix this compound (1.0 eq) and 3-pentanone (1.2 eq).

-

Slowly add the mixture of the hydrazine and ketone to the hot PPA with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice in a large beaker with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired 6-Bromo-2,3-diethyl-1H-indol-7-ol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Discussion

The Fischer indole synthesis can be sensitive to the choice of acid catalyst and reaction temperature. Polyphosphoric acid is often effective for this transformation. The propyl group from the hydrazine and the ethyl groups from the 3-pentanone will form the 2- and 3-substituents of the indole ring. The phenolic hydroxyl and the bromine atom are expected to remain intact. The resulting brominated indole-phenol is a valuable intermediate for the synthesis of biologically active compounds.

III. Benzofuran Synthesis: Leveraging the Phenolic Moiety

The phenolic hydroxyl group in this compound provides a direct entry into the synthesis of benzofuran derivatives, which are prevalent in many natural products and pharmaceuticals.[11][12][13]

Theoretical Background

One of the common methods for benzofuran synthesis involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.[11] This cyclization can be promoted by either acid or base. The bromine atom on the phenol ring can influence the electronic properties and reactivity of the molecule.

Proposed Reaction Scheme

Caption: Multi-step benzofuran synthesis.

Experimental Protocol: Synthesis of a 6-Bromo-7-(1-(tert-butoxycarbonyl)hydrazinyl)propyl)-2-phenylbenzofuran

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

α-Bromoacetophenone

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Polyphosphoric acid (PPA)

-

Trifluoroacetic acid (TFA)

Procedure:

Step 1: Protection of the Hydrazine

-

Dissolve this compound (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq).

-

Cool the solution to 0 °C and add Boc₂O (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (TLC monitoring).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.

Step 2: O-Alkylation

-

Dissolve the Boc-protected intermediate (1.0 eq) in acetone.

-

Add potassium carbonate (2.0 eq) and α-bromoacetophenone (1.1 eq).

-

Reflux the mixture for 6-8 hours.

-

After cooling, filter off the solids and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

-

Add the O-alkylated product to PPA (10 times by weight) at 80-90 °C.

-

Heat the mixture to 100-110 °C for 1-2 hours.

-

Work up the reaction as described in the Fischer indole synthesis protocol (pouring onto ice, neutralization, extraction).

-

Purify the resulting benzofuran derivative by column chromatography.

Step 4: Deprotection

-

Dissolve the Boc-protected benzofuran in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry and concentrate the organic layer to obtain the final deprotected benzofuran.

Expected Outcome and Discussion

This multi-step synthesis is necessary to avoid side reactions with the unprotected hydrazine during the O-alkylation and cyclization steps. The choice of the protecting group is crucial; the Boc group is advantageous due to its ease of introduction and removal under acidic conditions. The final product is a highly functionalized benzofuran with a free hydrazine group that can be used for further derivatization.

IV. The Role of the Bromine Atom: A Gateway to Further Functionalization

A key feature of this compound is the presence of the bromine atom on the aromatic ring.[4] This halogen serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

The ability to perform these transformations on the synthesized pyrazole, indole, and benzofuran cores significantly expands the chemical space accessible from this single building block.

Quantitative Data Summary

| Heterocycle | Key Reaction | Reagents | Typical Conditions | Expected Yield |

| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl | EtOH, Acid catalyst, Reflux | Good to Excellent |

| Indole | Fischer Indole Synthesis | Aldehyde or Ketone | PPA, Heat | Moderate to Good |

| Benzofuran | O-Alkylation & Cyclization | α-Haloketone | Base, then Acid/Heat | Moderate (multi-step) |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The strategic combination of a phenolic hydroxyl, a hydrazinyl moiety, and a reactive bromine atom provides multiple avenues for constructing complex molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound, paving the way for the discovery of new chemical entities with interesting biological and material properties.

References

-

MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Available at: [Link]

- Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(2), 137-143.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29749-29755.

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

ResearchGate. (2016). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Available at: [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29749-29755.

- Google Patents. (1984).

- Raw, S. A., & Turner, P. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2438-2465.

- Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2349-2356.

- Unknown. (n.d.). Fischer Indole Synthesis. [PDF document].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. testbook.com [testbook.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. mdpi.com [mdpi.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Benzofuran synthesis [organic-chemistry.org]

Application Note: Cross-Coupling Protocols for 4-Bromo-2-(1-hydrazinylpropyl)phenol

This Application Note is designed for researchers and process chemists dealing with the complex functionalization of 4-Bromo-2-(1-hydrazinylpropyl)phenol . The presence of a free hydrazine moiety adjacent to a phenol presents a classic "chemoselectivity paradox" in transition-metal catalysis: the functional group you wish to preserve (hydrazine) is a potent catalyst poison for the reaction you wish to perform (cross-coupling).

Executive Summary

Direct palladium-catalyzed cross-coupling of This compound is chemically non-viable under standard conditions. The free hydrazine moiety (

This guide details a Protect-Couple-Deprotect (PCD) strategy. By masking the hydrazine as a tert-butyl carbamate (Boc) and the phenol as a silyl ether (TBS), we restore the electronic bias required for efficient oxidative addition at the aryl bromide, ensuring high yields (>85%) and preserving the delicate benzylic nitrogen center.

Chemical Analysis & Mechanistic Challenges

The Substrate Architecture

The molecule contains three distinct zones of reactivity:

-

Reaction Zone (C4-Br): The intended site for Suzuki-Miyaura coupling.

-

Poison Zone (C2-Alkylhydrazine): A strong Lewis base and reducing agent. In its free form, it will reduce Pd(II) to Pd(0) prematurely (forming Pd black) or form a stable [Pd(Ar)(Hydrazine)X] resting state that resists transmetalation.

-

Interference Zone (C1-Phenol): The acidic proton (

) can quench reactive intermediates or lead to competitive O-arylation.

The "Direct Coupling" Failure Mode

Attempts to couple the unprotected substrate typically result in:

-

0% Conversion: Catalyst sequestration by hydrazine.